N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is a complex organic compound with the molecular formula C33H34N4O8S and a molecular weight of 646.7 g/mol. This compound features a benzodioxole moiety and is classified under organoheterocyclic compounds due to its diverse functional groups and structural complexity. It has potential applications in medicinal chemistry and pharmacology, particularly due to its structural characteristics that may influence biological activity.
The compound can be identified by its CAS number 688061-39-4. It belongs to the class of organic compounds known as benzodioxoles, which are characterized by a benzene ring fused to dioxole structures. Additionally, it contains elements from other classes such as quinazolines and sulfanyl compounds, making it a member of multiple chemical families including heterocycles and organosulfur compounds .
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide typically involves multi-step organic synthesis techniques. Key steps may include:
The synthetic route requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Characterization methods like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential to confirm the structure at each synthetic stage.
The molecular structure of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide features multiple functional groups including:
The compound's structural data can be represented using various notations:
CCOc1ccc(NC(=O)CSc2nc3cc4c(cc3c(=O)n2CCCCCC(=O)NCc2ccc3c(c2)OCO3)OCO4)cc1This notation provides insights into the connectivity of atoms within the molecule.
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide can undergo various chemical reactions typical for organic compounds:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems or during synthetic processes.
The mechanism of action for N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Potential mechanisms include:
While specific physical properties such as melting point and boiling point are not readily available for this compound due to its complexity and potential instability under standard conditions, it is essential to consider solubility in various solvents which would influence its bioavailability.
Key chemical properties include:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(3-methoxypropyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide has potential applications in:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7